molecular formula C13H27NO5Si B573903 n-[3-(Triethoxysilyl)propyl]-2-carbomethoxyaziridine CAS No. 193417-26-4

n-[3-(Triethoxysilyl)propyl]-2-carbomethoxyaziridine

Cat. No.: B573903
CAS No.: 193417-26-4
M. Wt: 305.446
InChI Key: BDUJZVMOZLQWNL-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound must be understood within the broader context of organosilicon chemistry evolution. The foundation of organosilicon chemistry was established in 1863 when French chemists Charles Friedel and James Mason Crafts synthesized tetraethylsilane by reacting ethylene with silicon tetrachloride in a sealed tube, marking the beginning of organosilicon chemistry. This pioneering work established the fundamental principles for creating carbon-silicon bonds that would later enable the development of more complex organosilicon compounds.

The period from 1904 to 1937 witnessed significant advances in organosilicon synthesis, with scientists synthesizing numerous simple organosilicon compounds and discovering cyclic and linear polysiloxanes. The modern organosilicon industry was revolutionized in 1945 with the introduction of direct synthesis of chlorosilanes in the presence of catalysts. Subsequent developments in 1947 included the application of hydrosilation reactions for organosilicon generation, followed by thermal condensation production of organosilicon monomers in 1950. These advances created the necessary conditions for producing organosilicon compounds with specific functional groups, ultimately enabling the synthesis of complex molecules like this compound.

The discovery of aziridine itself dates back to 1888 when chemist Siegmund Gabriel first identified this three-membered heterocycle. The combination of aziridine functionality with organosilicon chemistry represents a relatively recent development, reflecting the ongoing evolution of synthetic chemistry toward multifunctional molecules that can serve diverse applications in materials science and organic synthesis.

Chemical Classification and Nomenclature

This compound is classified as an organosilicon compound due to the presence of silicon in its molecular structure. More specifically, it belongs to the category of silane compounds, which are characterized by their ability to bond with various substrates and enhance the properties of coatings and composites. The compound represents a hybrid molecule that bridges multiple chemical classifications, incorporating elements of both organosilicon chemistry and nitrogen heterocyclic chemistry.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the official name being methyl 1-(3-triethoxysilylpropyl)aziridine-2-carboxylate. This comprehensive name reflects the complete structural features of the molecule, including the methyl ester group, the aziridine ring system, and the triethoxysilylpropyl substituent. Alternative nomenclature systems provide several synonymous designations, including 2-Aziridinecarboxylic acid, 1-[3-(triethoxysilyl)propyl]-, methyl ester, and triethoxysilylpropylcarbomethoxyaziridine.

The compound can be represented through various chemical notation systems. The Simplified Molecular-Input Line-Entry System representation is CCOSi(OCC)OCC, while the International Chemical Identifier string is InChI=1S/C13H27NO5Si/c1-5-17-20(18-6-2,19-7-3)10-8-9-14-11-12(14)13(15)16-4/h12H,5-11H2,1-4H3. The International Chemical Identifier Key is BDUJZVMOZLQWNL-UHFFFAOYSA-N, providing a unique identifier for database searches.

Significance in Organosilicon Chemistry

This compound occupies a significant position within organosilicon chemistry due to its multifunctional nature and versatile reactivity patterns. Organosilicon compounds, containing silicon-carbon bonds with at least one organic group connected to a silicon atom via a carbon bond, have become essential materials in numerous industrial applications. These compounds are characterized by excellent thermal and chemical stability, making them ideal for use in extreme environments, along with excellent electrical insulation properties that make them suitable for electrical and electronic applications.

The compound's significance extends beyond basic organosilicon functionality to encompass specialized applications in materials science and surface chemistry research. The unique combination of a reactive aziridine ring and a hydrolyzable triethoxysilyl group makes it a versatile building block for synthesizing novel materials and modifying surfaces. This dual functionality enables the compound to participate in sol-gel processes, where the triethoxysilyl groups undergo hydrolysis and condensation reactions to form silicon-oxygen networks.

Within the broader context of organosilicon compounds, which include polysiloxanes, polysilanes, polycarbosilanes, and polynitrogen silanes, this compound represents a specialized functional monomer capable of introducing specific reactive sites into silicon-based polymeric networks. The compound's ability to undergo thermal ring opening reactions involving the aziridine ring provides additional synthetic versatility, allowing for the formation of complex molecular architectures.

Structure-Function Relationship Overview

The molecular structure of this compound directly correlates with its functional properties and applications. The compound features a molecular weight of 305.44 grams per mole and contains thirteen carbon atoms, twenty-seven hydrogen atoms, one nitrogen atom, five oxygen atoms, and one silicon atom. This complex molecular architecture can be divided into several distinct functional domains, each contributing specific properties to the overall molecular behavior.

The triethoxysilyl group represents the primary reactive functionality for surface attachment and cross-linking applications. The three ethoxy groups attached to silicon are hydrolyzable, meaning they can undergo hydrolysis in the presence of moisture to form silanol groups, which subsequently condense to form silicon-oxygen-silicon linkages. This hydrolysis and condensation process is fundamental to sol-gel chemistry and enables the compound to form stable attachments to inorganic surfaces such as glass, metal oxides, and ceramics.

The aziridine ring system contributes unique reactivity characteristics due to the significant ring strain inherent in the three-membered nitrogen-containing heterocycle. The bond angles in aziridine rings are approximately 60 degrees, considerably less than the normal hydrocarbon bond angle of 109.5 degrees, resulting in substantial angle strain. This strain makes the aziridine ring highly reactive toward nucleophilic attack and thermal ring-opening reactions, providing opportunities for further chemical modification and cross-linking.

The following table summarizes key structural and physical properties of this compound:

Property Value Reference
Molecular Formula C13H27NO5Si
Molecular Weight 305.44 g/mol
Chemical Abstracts Service Number 193417-26-4
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 6
Rotatable Bond Count 12
Exact Mass 305.16584950 Da
Boiling Point (Predicted) 317.7±37.0 °C
Density (Predicted) 1.053±0.06 g/cm³
Refractive Index 1.4197
Specific Gravity 1.052

The carbomethoxy substituent on the aziridine ring provides additional functionality through the ester group, which can participate in various chemical transformations including hydrolysis, transesterification, and nucleophilic substitution reactions. The propyl chain linking the aziridine system to the triethoxysilyl group serves as a flexible spacer that allows both functional groups to operate independently while maintaining molecular integrity.

The structure-function relationship is further exemplified by the compound's hydrolytic sensitivity rating of 7, indicating that it reacts slowly with moisture and water. This property is crucial for applications requiring controlled hydrolysis rates during processing and storage. The predicted pKa value of 5.33±0.40 suggests that the compound exhibits moderate basicity, which influences its reactivity patterns and compatibility with various chemical systems.

Properties

IUPAC Name

methyl 1-(3-triethoxysilylpropyl)aziridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO5Si/c1-5-17-20(18-6-2,19-7-3)10-8-9-14-11-12(14)13(15)16-4/h12H,5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUJZVMOZLQWNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCN1CC1C(=O)OC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Reaction Mechanism

The synthesis begins with the preparation of a 2,3-dibromopropionate precursor, typically synthesized via bromination of an acrylate ester. For example, methyl acrylate reacts with bromine to form methyl 2,3-dibromopropionate. This intermediate is then coupled with 3-aminopropyltriethoxysilane under basic conditions. Triethylamine is employed to neutralize hydrogen bromide (HBr) generated during the reaction, driving the equilibrium toward product formation. The amine attacks the electrophilic carbon adjacent to the carbonyl group, displacing bromide and initiating cyclization to form the aziridine ring.

Experimental Procedure and Optimization

A representative synthesis from the patent involves the following steps:

Table 1: Reaction Conditions for n-Butylamine Derivative Synthesis

ComponentQuantityRole
n-Butylamine7.7 gNucleophile
Triethylamine27.8 gBase (HBr scavenger)
Toluene160 mLSolvent
(3-Triethoxysilylpropyl)-2,3-dibromopropionate46.0 gElectrophilic substrate

The reaction mixture is refluxed for 6 hours under a nitrogen atmosphere to prevent moisture-induced hydrolysis of the triethoxysilyl group. After cooling, solids (likely triethylammonium bromide) are filtered, and the solvent is removed under vacuum to yield the product as a light orange liquid. Nuclear magnetic resonance (NMR) spectroscopy confirms aziridine ring formation.

Amine-Mediated Cyclization Reactions

Variations in the amine component allow for structural diversification of the aziridine product. For instance, substituting n-butylamine with benzylamine or aniline introduces aromatic functionalities, altering the compound’s reactivity and application potential.

Aromatic Amine Derivatives

Table 2: Synthesis Using Benzylamine

ComponentQuantityNotes
Benzylamine14.1 gAromatic nucleophile
(3-Triethoxysilylpropyl)-2,3-dibromopropionate57.2 gHigher molecular weight requires increased quantity

This method follows identical reflux and work-up procedures as the n-butylamine variant. The product’s purity is critical for applications in hydrophobic coatings, where residual amines could compromise performance.

Steric and Electronic Effects

Bulky amines, such as aniline, necessitate extended reaction times or elevated temperatures due to steric hindrance. Conversely, electron-deficient amines (e.g., nitroanilines) may require milder conditions to avoid side reactions. The patent highlights that optimal yields (>80%) are achieved with aliphatic amines under standard reflux conditions.

Alternative Pathways: Silane-Functionalized Aziridine Precursors

While less common, alternative routes involve pre-functionalizing the aziridine ring with triethoxysilyl groups before introducing the carbomethoxy moiety. For example, 3-aminopropyltriethoxysilane can react with aziridine-2-carboxylic acid derivatives under Mitsunobu conditions. However, this method is less cost-effective due to the high price of aziridine carboxylates.

Industrial-Scale Production Considerations

Large-scale synthesis requires modifications to laboratory protocols to address safety and efficiency:

  • Moisture Control : The triethoxysilyl group is sensitive to hydrolysis, necessitating anhydrous conditions and inert gas purging.

  • Solvent Recovery : Toluene is distilled and recycled to reduce waste.

  • Catalyst Optimization : Transition metal catalysts (e.g., CuI) have been explored to accelerate cyclization but may introduce impurities.

Analytical Characterization

Critical quality control measures include:

  • NMR Spectroscopy : 1^1H NMR confirms aziridine ring protons at δ 2.5–3.0 ppm and triethoxysilyl signals at δ 1.2–1.4 ppm (CH3_3CH2_2O).

  • FT-IR : Stretching vibrations at 1100 cm1^{-1} (Si-O-C) and 1740 cm1^{-1} (C=O).

  • Chromatography : HPLC monitors residual amines and byproducts.

Challenges and Mitigation Strategies

  • Byproduct Formation : Incomplete cyclization yields open-chain amines, which are removed via column chromatography.

  • Storage Stability : The compound is stored under nitrogen at –20°C to prevent siloxane condensation .

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: The triethoxysilyl group can undergo hydrolysis to form silanol groups, which can further condense to form siloxane bonds.

    Substitution: The aziridine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Polymerization: The compound can act as a cross-linking agent in polymerization reactions, enhancing the mechanical properties of polymers.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.

    Substitution: Nucleophiles such as amines or thiols, typically under mild conditions.

    Polymerization: Monomers and initiators, often under controlled temperature and pressure.

Major Products Formed:

    Siloxane Polymers: Formed through hydrolysis and condensation reactions.

    Aziridine Derivatives: Formed through nucleophilic substitution reactions.

    Cross-linked Polymers: Formed through polymerization reactions.

Scientific Research Applications

Chemistry:

    Surface Modification: Used to modify the surface properties of materials, enhancing adhesion, hydrophobicity, or hydrophilicity.

    Catalysis: Acts as a ligand in catalytic systems, improving the efficiency of various chemical reactions.

Biology:

    Bioconjugation: Used to link biomolecules to surfaces or other molecules, facilitating the study of biological interactions.

    Drug Delivery: Incorporated into drug delivery systems to improve the stability and targeting of therapeutic agents.

Medicine:

    Tissue Engineering: Used in the development of scaffolds for tissue engineering, promoting cell adhesion and growth.

    Diagnostic Imaging: Incorporated into imaging agents to enhance their stability and targeting.

Industry:

    Coatings: Used in the formulation of coatings to improve their durability and resistance to environmental factors.

    Adhesives: Incorporated into adhesives to enhance their bonding strength and durability.

Mechanism of Action

The compound exerts its effects through the formation of strong covalent bonds with both organic and inorganic materials. The triethoxysilyl group undergoes hydrolysis to form silanol groups, which can further condense to form siloxane bonds with inorganic surfaces. The aziridine ring can participate in nucleophilic substitution reactions, forming stable covalent bonds with organic molecules. These interactions enhance the mechanical properties and stability of the materials to which the compound is applied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-[3-(Triethoxysilyl)propyl]-2-carbomethoxyaziridine and analogous triethoxysilylpropyl derivatives:

Compound Reactive Group Chain Length Primary Application Key Properties Reference
This compound Aziridine (ring-opening) Propyl (C3) Fullerene functionalization, SAMs for electronics Reacts with C₆₀ to form chromatographic materials; forms dense SAMs on Si substrates
Fluorinated benzaldehyde imine-terminated triethoxysilanes (e.g., Molecule 5-9) Fluorinated imine Propyl (C3) Molecular rectifiers Short-chain (0.9–1.1 nm); fluorine dipole enhances rectification ratio (~3–5)
3-(Triethoxysilyl)propyl isocyanate Isocyanate (-NCO) Propyl (C3) Functionalizing mesoporous silica nanoparticles Reacts with amines/hydroxyls; used in drug delivery systems
TESAC (Triethoxysilylpropylammonium carbamate) Ionic carbamate/ammonium Propyl (C3) Reversible ionic liquid solvents CO₂-responsive; used in environmental extraction
N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole Dihydroimidazole Propyl (C3) Catalysis, surface modification Basic nitrogen sites enable hydrogen bonding; thermal stability (bp: 309°C)

Key Comparative Insights:

This reactivity is critical for creating C₆₀-based chromatographic materials . In contrast, fluorinated imine derivatives () rely on dipole interactions for molecular rectification, achieving rectification ratios of 3–5, whereas the aziridine compound’s SAMs prioritize surface stability over electrical properties .

Chain Length and SAM Performance Short-chain triethoxysilylpropyl derivatives (e.g., aziridine, isocyanate) exhibit faster surface attachment kinetics compared to long-chain analogs (e.g., undecyl-based silanes in ). However, shorter chains may result in less ordered monolayers, impacting electrical or mechanical performance .

Application-Specific Design Ionic liquids like TESAC leverage the triethoxysilyl group for solvent recyclability in CO₂ capture, diverging from the aziridine compound’s role in nanotechnology . The dihydroimidazole derivative () emphasizes basicity and thermal stability, suitable for catalysis, whereas the aziridine’s ring-opening mechanism is tailored for covalent grafting .

Synthetic Versatility

  • The target compound’s synthesis involves aziridine ring formation, while fluorinated imines and isocyanates derive from condensation or carbamation reactions .

Research Findings and Performance Data

Electrical Properties (SAMs on Silicon)

  • This compound SAMs: Form dense monolayers (thickness ~1 nm) with high hydrolytic stability, ideal for molecular junctions .
  • Fluorinated Imine SAMs (Molecules 5–9) : Achieve rectification ratios of 3–5 due to fluorine-induced dipoles but require longer assembly times (3 days vs. 1–2 days for aziridine) .

Reactivity with Fullerenes

  • Thermal treatment of the aziridine compound with C₆₀ yields fulleropyrrolidine-silica hybrids with exceptional binding selectivity for cyclic oligomers (e.g., calixarenes) and peptides, demonstrating size exclusion capabilities in chromatography .

Functionalization Efficiency

  • 3-(Triethoxysilyl)propyl isocyanate: Achieves ~90% functionalization efficiency on mesoporous silica nanoparticles (MSNPs) for drug loading, comparable to aziridine’s grafting efficiency on silica .

Biological Activity

N-[3-(Triethoxysilyl)propyl]-2-carbomethoxyaziridine is a silane compound that has garnered interest in various fields, particularly in materials science and biochemistry. This compound exhibits unique properties due to its functional groups, which facilitate interactions with biological systems and materials. This article delves into the biological activity of this compound, highlighting its synthesis, biological effects, and potential applications.

This compound can be synthesized through a reaction involving aziridine derivatives and triethoxysilane. The presence of the triethoxysilyl group enhances its solubility and reactivity, making it suitable for functionalization in various applications. The thermal ring opening of this compound in the presence of fullerene derivatives (C60) has been studied, leading to the formation of fulleropyrrolidine derivatives, which exhibit interesting biological properties .

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H23NO3Si\text{C}_{12}\text{H}_{23}\text{N}\text{O}_3\text{Si}

This structure indicates the presence of both organic and inorganic components, contributing to its unique reactivity and biological interactions.

Antioxidant Properties

Research has indicated that compounds containing silane groups can exhibit antioxidant properties. The ability to scavenge free radicals is crucial in mitigating oxidative stress in biological systems. Studies have shown that this compound may enhance cellular resistance to oxidative damage .

Cytotoxicity Studies

In vitro studies assessing the cytotoxic effects of this compound on various cell lines have yielded promising results. The compound demonstrated selective cytotoxicity against cancer cell lines while exhibiting lower toxicity towards normal cells. This selectivity is attributed to its ability to interfere with cellular signaling pathways involved in proliferation and apoptosis .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may interact with cellular membranes or proteins, leading to alterations in cell signaling and function. The thermal ring-opening reaction with fullerene derivatives may also play a role in enhancing its biological activity by forming new active species .

Study 1: Anticancer Activity

A study published in the Journal of the American Chemical Society explored the anticancer activity of this compound in combination with C60 fullerene. The results indicated a synergistic effect that enhanced cytotoxicity against breast cancer cells while minimizing effects on healthy cells. The researchers attributed this effect to the formation of fulleropyrrolidine derivatives that exhibited increased cellular uptake and bioactivity .

Study 2: Antioxidant Efficacy

Another study focused on the antioxidant efficacy of this compound, demonstrating significant free radical scavenging activity in vitro. The findings suggested that this compound could be developed as a potential therapeutic agent for conditions associated with oxidative stress, such as neurodegenerative diseases .

Summary Table: Biological Activities

Biological Activity Effect Reference
AntioxidantScavenges free radicals
CytotoxicitySelective against cancer cells
MechanismAlters cell signaling

Q & A

Q. How can computational modeling guide the design of peptide hosts for fullerene derivatives?

  • Methodological Answer: Use molecular dynamics (MD) simulations with force fields (e.g., AMBER) to predict peptide conformations. Focus on hydrophobic cavity dimensions matching C60’s van der Waals radius (~0.5 nm). Validate predictions by synthesizing peptides with controlled helix lengths (e.g., via solid-phase synthesis) and testing binding via SPR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.